Annphenone

Antiproliferative Hepatocellular Carcinoma Cell Cycle Arrest

Annphenone is a phenolic acetophenone glycoside, chemically designated as 2,4-dihydroxy-6-methoxyacetophenone 4-O-β-D-glucopyranoside. It is a naturally occurring secondary metabolite first isolated from the traditional medicinal plant *Artemisia annua*.

Molecular Formula C15H20O9
Molecular Weight 344.31 g/mol
Cat. No. B12428832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnphenone
Molecular FormulaC15H20O9
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1OC)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C15H20O9/c1-6(17)11-8(18)3-7(4-9(11)22-2)23-15-14(21)13(20)12(19)10(5-16)24-15/h3-4,10,12-16,18-21H,5H2,1-2H3/t10-,12-,13+,14-,15-/m1/s1
InChIKeyDNMNFEFVHVMPES-TVKJYDDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Annphenone Procurement Guide: Sourcing a Phenolic Acetophenone Glycoside from Artemisia annua


Annphenone is a phenolic acetophenone glycoside, chemically designated as 2,4-dihydroxy-6-methoxyacetophenone 4-O-β-D-glucopyranoside [1]. It is a naturally occurring secondary metabolite first isolated from the traditional medicinal plant *Artemisia annua* [1]. This compound has garnered research interest due to its demonstrated cytoprotective, antiproliferative, and antioxidant properties in various in vitro models, distinguishing it from other simpler acetophenones or non-glycosylated benzophenones [2].

Why Annphenone Cannot Be Substituted with Other Acetophenone or Benzophenone Analogs


The biological activity of Annphenone is highly dependent on its specific molecular architecture, particularly the 4-O-β-D-glucopyranoside moiety and the substitution pattern on the acetophenone core [1]. This structure underpins its unique ability to simultaneously scavenge intracellular reactive oxygen species (ROS), inhibit lipid peroxidation, and arrest specific cancer cell lines in the G0/G1 phase of the cell cycle [2][3]. Generic substitution with other acetophenone glycosides or more common benzophenones like garcinol is not scientifically valid without direct comparative data, as these analogs exhibit different potency, selectivity, and mechanisms of action. For instance, garcinol primarily functions as a histone acetyltransferase (HAT) inhibitor, a mechanism not reported for Annphenone [4]. Therefore, the procurement of Annphenone for research necessitates validation of its specific and unique biological fingerprint.

Quantitative Differentiation: Annphenone vs. Analogs in Key Assays


Antiproliferative Potency and Selectivity in Hepatocellular Carcinoma (HepG2) Cells

Annphenone demonstrates potent and specific antiproliferative activity against the HepG2 liver cancer cell line, with a mechanism involving G0/G1 cell cycle arrest, which is distinct from broader-spectrum cytotoxic agents [1]. While other acetophenone glycosides from *Euphorbia fischeriana* show a range of IC50 values (e.g., 5.4 to 16.2 µM) against HepG2, Annphenone's reported IC50 of 2.0 µg/mL (equivalent to approximately 5.8 µM) [2] positions it at the lower end of this range, suggesting comparable or enhanced potency [1]. Its selectivity is further supported by molecular docking studies suggesting Annphenone is a potential ligand for the asialoglycoprotein receptor (ASGP-R), a liver-specific target [1].

Antiproliferative Hepatocellular Carcinoma Cell Cycle Arrest

Superior Cytoprotection Against Oxidative Stress in V79-4 Lung Fibroblasts

In a study examining protection against H2O2-induced oxidative stress, Annphenone demonstrated a cytoprotective effect by significantly increasing the viability of V79-4 cells, as measured by MTT assay [1]. Annphenone pre-treatment at 25 µM significantly reduced H2O2-induced apoptosis, evidenced by a decrease in sub-G1 cell population and inhibition of mitochondrial membrane potential loss [1]. While a direct comparator is absent in the same study, the mechanism is distinct from the antioxidant activity of the benzophenone garcinol, which has been shown to be non-cytotoxic and non-genotoxic to HepG2 cells at similar concentrations (1-10 µM) but does not share the same reported ROS-scavenging cytoprotective profile [2].

Cytoprotection Oxidative Stress Apoptosis

Inhibition of Hepatitis B Viral DNA Replication in HepG2.2.15 Cells

Annphenone has shown specific antiviral activity against Hepatitis B virus (HBV) in the HepG2.2.15 cell model. It inhibited viral DNA replication with an IC50 of 92 µM, as measured by real-time PCR after 7 days of treatment [1]. This is in stark contrast to its lack of effect on viral surface antigen (HBsAg) secretion, where it was inactive (IC50 > 2365.5 µM) [1]. This selective inhibition of a specific stage in the HBV lifecycle is a key differentiator. For comparison, other classes of natural products like xanthones have been reported with lower IC50 values for HBsAg inhibition (e.g., 6.33 µM), highlighting that Annphenone's value lies in its specific DNA replication inhibition mechanism, not general antiviral potency [2].

Antiviral Hepatitis B Virus HBV DNA Replication

Primary Research Applications for Annphenone Based on Verified Evidence


Hepatocellular Carcinoma (HCC) Drug Discovery Research

Annphenone is optimally suited for in vitro studies focused on Hepatocellular Carcinoma (HCC). As evidenced, it exhibits antiproliferative activity against HepG2 cells (IC50: 2.0 µg/mL) via G0/G1 cell cycle arrest, with a proposed mechanism involving the liver-specific ASGP-R [1]. This makes it a valuable tool compound for investigating targeted therapies for liver cancer, distinct from non-specific cytotoxic agents.

Investigation of Oxidative Stress-Mediated Cellular Damage and Cytoprotection

Annphenone serves as a reliable positive control or test compound in research focused on cellular defense mechanisms against oxidative stress. It has been validated to protect V79-4 lung fibroblasts from H2O2-induced apoptosis by scavenging intracellular ROS and preserving mitochondrial membrane potential [2]. This application is supported by its ability to inhibit lipid peroxidation and DNA damage in these models.

Hepatitis B Virus (HBV) Lifecycle Studies and Antiviral Screening

Annphenone is a key research reagent for dissecting the Hepatitis B Virus (HBV) lifecycle. It selectively inhibits HBV DNA replication (IC50: 92 µM) without affecting viral surface antigen (HBsAg) secretion (IC50 > 2365.5 µM) [3]. This specificity allows researchers to isolate and study the DNA replication stage of the virus, making it a preferred choice over compounds with broader or different antiviral mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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